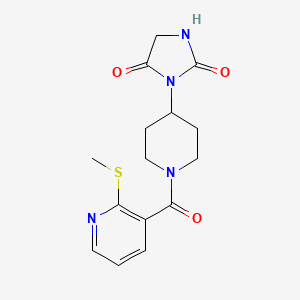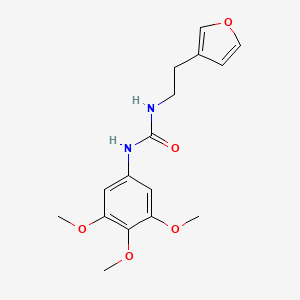
1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TAK-715 belongs to the class of compounds known as ureas, which have been shown to have a wide range of biological activities. In
Scientific Research Applications
Nonlinear Optical Applications
- A study by Satheeshchandra et al. (2020) focused on a furan-based chalcone derivative closely related to the compound of interest. The compound exhibited promising thermal stability and second harmonic generation efficiency, which was 1.5 times higher than that of KDP crystal, suggesting potential applications in nonlinear optics. The crystal also showed good transparency in the visible region of the electromagnetic spectrum (Satheeshchandra et al., 2020).
Synthesis of Novel Derivatives
- Abdelrazek et al. (2010) explored the synthesis of novel derivatives involving compounds structurally similar to 1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea. This study highlighted the potential for creating new chemical entities with varied applications (Abdelrazek et al., 2010).
Anti-Inflammatory Synthesis
- Urban et al. (2003) described the synthesis of a compound with anti-inflammatory properties, incorporating elements similar to the compound . This research demonstrates the potential use of such compounds in medical applications, particularly in the development of new anti-inflammatory drugs (Urban et al., 2003).
Medicinal Applications
- Donlawson et al. (2020) synthesized a compound with a similar structure for potential medicinal applications. The study found that the synthesized compound exhibited broad-spectrum activity against various pathogens, suggesting its use in drug development (Donlawson et al., 2020).
Corrosion Inhibition
- Mistry et al. (2011) researched the inhibition effect of 1,3,5-triazinyl urea derivatives, which have a structural resemblance to the compound in focus. These derivatives showed efficiency as corrosion inhibitors for mild steel in acidic solutions, indicating potential industrial applications (Mistry et al., 2011).
Properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)17-6-4-11-5-7-23-10-11/h5,7-10H,4,6H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPWEKDLSFSDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
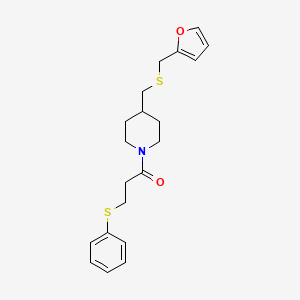
![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)
![6-Cyclopropyl-2-[[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2637363.png)
![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2637364.png)
![2-[(3As,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol](/img/structure/B2637365.png)

![Tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)
![Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2637370.png)
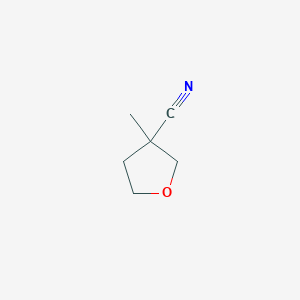
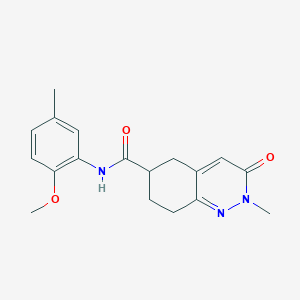

![N-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2637379.png)

